molecular formula C9H9ClO2 B1457126 3-Chloro-2-ethoxybenzaldehyde CAS No. 709649-70-7

3-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1457126
CAS No.: 709649-70-7
M. Wt: 184.62 g/mol
InChI Key: CRKCZHSKXMXWSB-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Raman Spectroscopic Studies

Raman spectroscopic studies have been utilized to analyze the molecular interactions in binary mixtures involving compounds similar to 3-chloro-2-ethoxybenzaldehyde. These studies focus on the vibrational relaxation of the CO stretching band, indicating the potential of this compound in understanding molecular interactions in various solvents. This research highlights the self-associated nature and the formation of hydrogen-bonded complexes in related solute molecules, which can be crucial for applications in chemical analysis and material science (Ramakrishnan et al., 2009).

Vibrational Dynamics

The vibrational dynamics of compounds structurally related to this compound have been assessed through INS spectroscopy combined with periodic DFT calculations. This research provides insights into the dynamics of these molecules in the solid state, emphasizing the potential of this compound in materials science, especially in understanding the vibrational properties of organic compounds (Ribeiro-Claro et al., 2021).

Catalytic Applications

Significant rate enhancements and improved yields of 1,3-dipolar cycloaddition reactions have been observed when using compounds related to this compound as dipolarophiles in air and moisture stable ionic liquids. This research demonstrates the potential catalytic applications of this compound in organic synthesis, offering a promising avenue for the development of new catalytic processes (Dubreuil & Bazureau, 2000).

Photoreactivity Studies

The photoreactivity of halogen- and methoxy-substituted benzaldehydes, akin to this compound, has been explored in cryogenic inert matrices. These studies shed light on the UV-induced conformational isomerization and photochemistry of these compounds, offering valuable information for applications in photochemistry and the development of photoreactive materials (Ildiz et al., 2019).

Antioxidant Activity

Research into the synthesis and evaluation of compounds structurally related to this compound for their antioxidant activity has been conducted. This includes the investigation of halogenated vanillin derivatives, highlighting the potential of this compound in the development of new antioxidant agents (Rijal et al., 2022).

Safety and Hazards

The safety information for 3-Chloro-2-ethoxybenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . The recommended precautionary statements include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-chloro-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKCZHSKXMXWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iodoethane (1.54 mL, 19.2 mmol) was added to a stirring solution of 3-chloro-2-hydroxy-benzaldehyde (2.01 g, 12.8 mmol) and K2CO3 (3.90 g, 28.2 mmol) in DMF (25 mL). The mixture was heated to 50° C. and stirred for 2.5 h. The heat was removed and reaction stirred at room temperature for 18 h. The reaction was quenched with H2O (70 mL). The mixture was extracted with EtOAc (3×50 mL). The combined organics were washed with brine (2×50 mL), dried over Na2SO4, filtered and concentrated to yield the title compound (2.16 g, 91%) as a yellow oil: 1H NMR (300 MHz, DMSO-d6) δ 10.27 (s, 1H), 7.85 (dd, J=7.8, 1.5 Hz, 1H), 7.72 (dd, J=7.8, 1.8 Hz, 1H), 7.33 (t, J=7.8 Hz, 1H), 4.14 (q, J=7.2 Hz, 2H), 1.39 (t, J=6.9 Hz, 3H).
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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